

# VMA Levels as a Prognostic Biomarker in Neuroblastoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of **VanillyImandelic acid** (VMA) as a biomarker for neuroblastoma, correlating its levels with tumor stage and patient outcomes. The information presented is collated from multiple studies to offer an objective comparison and is supported by experimental data and detailed methodologies.

# Correlation of VMA Levels with Neuroblastoma Stage and Patient Outcomes

**VanillyImandelic acid** (VMA), a major metabolite of catecholamines, is a well-established tumor marker for neuroblastoma.[1] Its levels in urine are frequently elevated in patients and can provide valuable prognostic information.[1][2]

## **VMA and Tumor Stage**

The prevalence of elevated VMA levels is strongly correlated with the stage of neuroblastoma. Positive urinary VMA is significantly more common in disseminated disease compared to localized disease.[3][4] One study reported the following detection rates of elevated VMA by stage:

Stage I/II: 50%

Stage III: 88%



Stage IV: 93%

Stage IV-S: 100%[5]

This suggests that as the tumor progresses and disseminates, the production of catecholamines and, consequently, VMA increases. A moderate positive correlation has been observed between the primary tumor volume measured by CT scan and the 24-hour urine VMA level.[6]

#### **VMA and Patient Outcomes**

The prognostic significance of VMA levels can be complex and may depend on the tumor's primary location and stage.

- Overall Survival (OS) and Event-Free Survival (EFS): For patients with tumors in favorable locations like the pelvis, thorax, and neck, increased urinary VMA is associated with a poorer outcome.[3][4] In one study, the overall event-free survival (EFS) was 33.5% for patients with normal/negative VMA versus 21% for those with increased/positive VMA.[3][4] The overall survival (OS) was 36.6% for the normal/negative VMA group and 25.8% for the increased/positive VMA group.[3][4]
- Disseminated Disease (Stage 4): Interestingly, in disseminated disease, the correlation can be inverse. Some studies have shown that in Stage 4 neuroblastoma, higher VMA levels are associated with better outcomes.[3][4] For instance, the two-year OS was higher in VMA-positive patients with stage 4 disease (20.6%) compared to VMA-negative patients (7%).[3]
   [4] Similarly, the 10-year EFS was higher in VMA-positive patients with disseminated disease (16%) versus VMA-negative patients (9.5%).[3][4]

The following table summarizes the key quantitative data on the correlation between VMA levels and patient outcomes.



| Prognostic<br>Parameter                                     | VMA Status      | Outcome | Reference |
|-------------------------------------------------------------|-----------------|---------|-----------|
| Overall Event-Free<br>Survival (All Stages)                 | Normal/Negative | 33.5%   | [3][4]    |
| Increased/Positive                                          | 21%             | [3][4]  |           |
| Overall Survival (All<br>Stages)                            | Normal/Negative | 36.6%   | [3][4]    |
| Increased/Positive                                          | 25.8%           | [3][4]  |           |
| 2-Year Overall<br>Survival (Stage 4)                        | VMA-Positive    | 20.6%   | [3][4]    |
| VMA-Negative                                                | 7%              | [3][4]  |           |
| 10-Year Event-Free<br>Survival<br>(Disseminated<br>Disease) | VMA-Positive    | 16%     | [3][4]    |
| VMA-Negative                                                | 9.5%            | [3][4]  |           |

# **Comparison with Other Biomarkers**

VMA is often used in conjunction with other biomarkers to improve diagnostic accuracy and prognostic prediction.



| Biomarker                        | Comparison with VMA                                                                                                                                   | Key Findings                                                                                                                                                                                                                                               | Reference |
|----------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Homovanillic Acid<br>(HVA)       | HVA is another major catecholamine metabolite. The VMA/HVA ratio is considered a significant prognostic factor, particularly in disseminated disease. | A higher VMA/HVA ratio is often associated with a better prognosis.[7] Patients with normal HVA levels have a significantly better outcome.[8]                                                                                                             | [7][8]    |
| Neuron-Specific<br>Enolase (NSE) | NSE is a glycolytic enzyme found in neuronal tissues. Elevated NSE levels are associated with a more advanced disease stage and poor prognosis.       | VMA has shown higher sensitivity (91%) and specificity (94.4%) compared to NSE in some studies. [1] The combination of VMA, NSE, and CA125 has been shown to have better sensitivity and specificity for predicting recurrence than individual markers.[2] | [1][2]    |
| Lactate<br>Dehydrogenase (LDH)   | LDH is an indicator of systemic tumor load. Higher LDH levels are associated with a worse prognosis.                                                  | The combination of VMA with LDH and other markers can improve the diagnosis of neuroblastoma.[1]                                                                                                                                                           | [1][2]    |

## **Experimental Protocols**

Accurate measurement of VMA is crucial for its clinical utility. The following are detailed methodologies for key experiments.



### 24-Hour Urine VMA Measurement

This is the recommended method for VMA estimation due to diurnal variations in secretion.[9]

- 1. Patient Preparation:
- For 2-3 days prior to and during urine collection, the patient should avoid certain foods and medications that can interfere with the test results.[10]
- Foods to avoid: Chocolate, coffee, tea, cocoa, citrus fruits, bananas, and vanilla-containing foods.[10]
- Medications to avoid (consult with physician): Aspirin, antihypertensive drugs, levodopa, lithium, nitroglycerine, epinephrine, caffeine, phenothiazines, reserpine, guanethidine, and monoamine oxidase inhibitors.[10]
- Vigorous exercise and stress should also be avoided.[10]
- 2. Urine Collection:
- A 24-hour urine sample is collected in a sterile container containing an acid preservative,
   typically 10-20 mL of 6 mol/L HCl, to stabilize the catecholamine metabolites.[9][10]
- The collection begins by discarding the first-morning void, noting the time.[10]
- All subsequent urine is collected in the container for the next 24 hours.
- The last sample is collected at the same time the next day.[10]
- The container should be refrigerated during the collection period.[10]
- 3. Sample Processing and Analysis:
- The total volume of the 24-hour urine collection is measured.[9]
- A 50 mL aliquot is taken for analysis.[9] The sample can be stored at 4°C for up to two weeks or frozen for longer periods.[9][10]
- Several analytical methods can be used for quantification:



- High-Performance Liquid Chromatography (HPLC): A common and reliable method.[11]
- Gas Chromatography-Mass Spectrometry (GC/MS): A highly sensitive and specific method.[12]
- Enzyme Immunoassay (EIA): A method suitable for mass screening.[11]

## **Spot Urine VMA Measurement**

While 24-hour collection is standard, spot urine samples are often used for convenience, with VMA levels expressed relative to creatinine excretion.[13] Studies have shown similar diagnostic sensitivities for VMA and HVA in both 24-hour and spot urine samples.[13]

## Visualizations Logical Relationship Diagram



Click to download full resolution via product page

Caption: Prognostic relationship of VMA in neuroblastoma.

## **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: Workflow for urinary VMA measurement.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ijmedicine.com [ijmedicine.com]
- 2. Clinical value of combined serum CA125, NSE and 24-hour urine VMA for the prediction of recurrence in children with neuroblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 3. The prognostic significance of vanillylmandellic acid in neuroblastoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. brieflands.com [brieflands.com]
- 7. publications.aap.org [publications.aap.org]
- 8. Diagnostic and prognostic impact of urinary catecholamines in neuroblastoma patients [pubmed.ncbi.nlm.nih.gov]
- 9. labpedia.net [labpedia.net]
- 10. labpedia.net [labpedia.net]
- 11. A new urinary mass screening system for neuroblastoma in infancy by use of monoclonal antibodies against VMA and HVA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitation of Neuroblastoma Markers Homovanillic Acid (HVA) and Vanillylmandelic Acid (VMA) in Urine by Gas Chromatography-Mass Spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. globalrph.com [globalrph.com]
- To cite this document: BenchChem. [VMA Levels as a Prognostic Biomarker in Neuroblastoma: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b195454#correlating-vma-levels-with-tumor-stage-and-patient-outcomes]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com